Fmoc-D-Gln(Trt)-OH
Catalog No.
S1768116
CAS No.
200623-62-7
M.F
C39H34N2O5
M. Wt
610.7 g/mol
Availability
Fmoc-D-Gln(Trt)-OH
CAS Number
200623-62-7
Product Name
Fmoc-D-Gln(Trt)-OH
IUPAC Name
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
Molecular Formula
C39H34N2O5
Molecular Weight
610.7 g/mol
InChI
InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1
InChI Key
WDGICUODAOGOMO-PGUFJCEWSA-N
SMILES
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Synonyms
N-Fmoc-N'-trityl-D-glutamine;Fmoc-D-Gln(Trt)-OH;200623-62-7;Fmoc-Gln(Trt);AmbotzFAA1322;PubChem12399;SCHEMBL13227676;CTK1A1599;MolPort-003-986-373;ZINC4544718;ANW-59238;CF-302;RTR-009346;AC-19294;AK-41521;DB-038109;TL8000767;TR-009346;ST24048570;J-300127;Q-101810
Canonical SMILES
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Isomeric SMILES
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Fmoc-D-Gln(Trt)-OH is an organic compound that belongs to the family of amino acid derivatives. It is a modified form of glutamine, one of the most common amino acids found in human tissue. The compound is widely used in scientific research for its unique properties and applications.
Fmoc-D-Gln(Trt)-OH is a white crystalline powder with a melting point of 169-172°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dimethylformamide (DMF). The compound has a molecular weight of 664.80 g/mol and a chemical formula of C41H35NO7.
Fmoc-D-Gln(Trt)-OH can be synthesized through a multistep process involving the protection and deprotection of certain functional groups on the glutamine molecule. The final product can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.
Several analytical methods have been developed for the quantification and detection of Fmoc-D-Gln(Trt)-OH, including HPLC, ion-exchange chromatography, and capillary electrophoresis. These methods can provide accurate and precise measurements of the compound in various biological and chemical samples.
Fmoc-D-Gln(Trt)-OH has shown promising biological activities such as antioxidant, anti-inflammatory, and neuroprotective effects. It can also act as a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
The toxicity of Fmoc-D-Gln(Trt)-OH is low, and it has not shown any adverse effects on animal studies at therapeutic doses. However, its safety profile in humans is yet to be thoroughly evaluated, and caution should be exercised in its usage.
Fmoc-D-Gln(Trt)-OH has been widely used in scientific research as a building block for peptide synthesis, as well as for the preparation of various biologically active molecules. It has also been used as a reference material in high-throughput screening assays.
Research on Fmoc-D-Gln(Trt)-OH is ongoing, with a focus on its applications in drug discovery, material science, and biotechnology. Studies have shown that the compound has great potential for the development of novel therapeutic agents, biomaterials, and diagnostic tools.
Fmoc-D-Gln(Trt)-OH has potential implications in various fields of research and industry such as drug discovery, nanotechnology, and biotechnology. It can be used for the development of new drugs, biomaterials, and diagnostic tools, which can have a significant impact on human health and well-being.
Despite its promising applications, Fmoc-D-Gln(Trt)-OH has some limitations, such as its limited solubility and stability in some solvents. Future research can focus on developing new synthetic methods and exploring its potential applications in other areas such as food science and environmental science.
1. Development of new synthetic techniques for Fmoc-D-Gln(Trt)-OH.
2. Evaluation of the safety and efficacy of Fmoc-D-Gln(Trt)-OH in humans.
3. Application of Fmoc-D-Gln(Trt)-OH in the development of novel biomaterials and drug delivery systems.
4. Exploration of the potential of Fmoc-D-Gln(Trt)-OH in the field of food science.
5. Investigation of the environmental impact of Fmoc-D-Gln(Trt)-OH and its derivatives.
XLogP3
7
Wikipedia
N-Fmoc-N'-trityl-D-glutamine
Dates
Modify: 2023-08-15
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